
3-(2-Hydroxyethyl)butyrolactone
Overview
Description
3-(2-Hydroxyethyl)butyrolactone is a γ-butyrolactone derivative characterized by a hydroxyethyl substituent at the 3-position of the lactone ring. This compound belongs to a class of cyclic esters widely studied for their diverse chemical reactivity and biological activities.
Q & A
Q. What are the optimized synthetic routes for 3-(2-Hydroxyethyl)butyrolactone, and how can reaction conditions be controlled to maximize yield?
Basic Research Question
The synthesis typically involves the reaction of ethylene oxide with γ-butyrolactone under acidic or basic catalysis. Key parameters include temperature control (40–60°C), catalyst concentration (e.g., 1–5 mol% H₂SO₄ or NaOH), and stoichiometric ratios to minimize side reactions like oligomerization. Post-synthesis, distillation under reduced pressure (e.g., 10–20 mmHg) is critical for purification . For lab-scale optimization, use inline FTIR or GC-MS to monitor reaction progress and adjust conditions dynamically.
Q. What advanced analytical techniques are recommended for characterizing purity and structural integrity?
Basic Research Question
- GC/HPLC : Use high-performance liquid chromatography (HPLC) with a polar column (e.g., C18) and UV detection at 210 nm for quantifying purity (>98% threshold). Gas chromatography (GC) with flame ionization detection (FID) is suitable for volatile impurities .
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm structural integrity. Key signals include the lactone carbonyl (δ ~175 ppm in ¹³C NMR) and hydroxyethyl protons (δ ~3.6–4.0 ppm in ¹H NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₆H₈O₃; calc. 128.0473 g/mol) and detects degradation products .
Q. How can solvent selection and recrystallization protocols improve purification?
Advanced Research Question
Recrystallization from ethyl acetate/hexane (1:3 v/v) at −20°C yields high-purity crystals (>99%). For polar byproducts, use column chromatography with silica gel (60–120 mesh) and a gradient eluent (hexane:ethyl acetate, 8:1 to 4:1). Solvent-free methods, such as vacuum sublimation, are viable for thermally stable batches .
Q. What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
The compound is hygroscopic and prone to hydrolysis. Store at 0–6°C under inert gas (Ar/N₂) in amber glass vials. Accelerated stability studies (40°C/75% RH for 14 days) show <2% degradation when sealed with PTFE-lined caps. Hydrolytic degradation products include 3-(2-hydroxyethyl)-4-hydroxybutanoic acid, detectable via LC-MS .
Q. How can copolymerization with lactides or caprolactones enhance material properties?
Advanced Research Question
Copolymerizing this compound with ε-caprolactone (via ring-opening polymerization) introduces pendant hydroxyethyl groups, enabling post-polymerization functionalization (e.g., acrylate grafting). Use Sn(Oct)₂ catalyst (0.1 mol%) at 120°C for 24 hr. The resulting copolymers exhibit tunable hydrophilicity and degradability, suitable for biomedical scaffolds .
Q. What mechanisms govern thermal and hydrolytic degradation, and how can they be mitigated?
Advanced Research Question
Thermogravimetric analysis (TGA) reveals onset degradation at ~180°C, with mass loss attributed to lactone ring cleavage. Hydrolytic degradation follows pseudo-first-order kinetics in pH 7.4 buffer (37°C; t₁/₂ = 14 days). Stabilizers like antioxidants (BHT, 0.01 wt%) or anhydrous storage extend shelf life .
Q. How does structural modification influence biological activity in cell-based assays?
Advanced Research Question
Derivatization at the hydroxyethyl group (e.g., esterification with fatty acids) alters membrane permeability. In vitro cytotoxicity assays (MTT) using HEK-293 cells show EC₅₀ values correlating with logP. For targeted delivery, conjugate with PEGylated ligands via carbodiimide coupling (EDC/NHS) .
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Methodological Guidance
- Yield Discrepancies : Replicate reactions under strictly anhydrous conditions (Schlenk line) to exclude moisture-induced side reactions.
- Spectral Variations : Cross-validate NMR data against computational predictions (e.g., DFT calculations for ¹³C shifts) and ensure solvent purity (e.g., deuterated solvent lot testing) .
Q. What strategies enable functionalization for stimuli-responsive polymers?
Advanced Research Question
Incorporate thiol-ene "click" chemistry by modifying the hydroxyethyl group with acrylate moieties. For pH-responsive systems, graft poly(2-hydroxyethyl methacrylate) via SET-LRP (single-electron transfer living radical polymerization) in 2,2,2-trifluoroethanol at 25°C .
Q. What safety protocols are critical for handling this compound in lab settings?
Basic Research Question
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods for synthesis/purification steps.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Disposal : Incinerate in a certified waste facility (EPA Hazard Code D001) .
Comparison with Similar Compounds
Structural Comparison
Key structural differences among γ-butyrolactone derivatives arise from substituent type, position, and stereochemistry:
Compound Name | Substituent Position/Group | Molecular Formula | Molecular Weight | CAS No. | Key Structural Features |
---|---|---|---|---|---|
3-(2-Hydroxyethyl)butyrolactone | 3-(2-hydroxyethyl) | C₆H₁₀O₃ | 130.14* | N/A | Hydroxyethyl side chain at C3; lactone ring |
α-Methylene-γ-butyrolactone | α-methylene group | C₅H₆O₂ | 98.10 | 547-65-9 | Exocyclic double bond at α-position |
(S)-3-Hydroxy-γ-butyrolactone | 3-hydroxy | C₄H₆O₃ | 102.09 | 7331-52-4 | Hydroxyl group at C3; chiral center |
2-Acetylbutyrolactone | 2-acetyl | C₆H₈O₃ | 128.13 | 517-23-7 | Acetyl group at C2; ketone functionality |
trans-2-(3,5-Dihydroxybenzyl)-3-(3-hydroxybenzyl)-γ-butyrolactone | 2,3-dihydroxybenzyl substituents | C₁₇H₁₆O₅ | 300.30 | N/A | Aromatic substituents at C2 and C3 |
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects : The hydroxyethyl group in this compound increases polarity compared to α-methylene-γ-butyrolactone, which is more lipophilic due to its exocyclic double bond .
- Stereochemistry: (S)-3-Hydroxy-γ-butyrolactone () demonstrates the importance of chirality in biological interactions, a factor absent in non-chiral derivatives like 2-acetylbutyrolactone .
Physicochemical Properties
Compound Name | Solubility | Melting Point (°C) | Boiling Point (°C) | LogP* |
---|---|---|---|---|
This compound | High (polar solvents) | N/A | N/A | ~-0.5 |
α-Methylene-γ-butyrolactone | Moderate | -20 | 204–206 | 0.78 |
(S)-3-Hydroxy-γ-butyrolactone | High | 35–38 | N/A | -0.62 |
2-Acetylbutyrolactone | Low | N/A | N/A | 0.35 |
*Predicted using fragment-based methods.
Key Observations :
- The hydroxyethyl group in this compound likely improves water solubility compared to acetylated derivatives like 2-acetylbutyrolactone .
- α-Methylene-γ-butyrolactone’s higher LogP reflects its lipophilic character, favoring membrane permeability .
Key Observations :
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)oxolan-2-one |
InChI |
InChI=1S/C6H10O3/c7-2-1-5-3-6(8)9-4-5/h5,7H,1-4H2 |
InChI Key |
ROXIKYWASXLFTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1=O)CCO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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